molecular formula C3H5NOS B011737 Methoxymethyl isothiocyanate CAS No. 19900-84-6

Methoxymethyl isothiocyanate

Cat. No. B011737
CAS RN: 19900-84-6
M. Wt: 103.15 g/mol
InChI Key: SWHVODLGSMJMND-UHFFFAOYSA-N
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Description

Synthesis Analysis

MMI's synthesis has been explored in different contexts, including the creation of isothiocyanato complexes and their structural characterization. For instance, the synthesis and structural characterization of isothiocyanato-cobalt(II) complexes with 4-methoxypyridine as a co-ligand have been reported, demonstrating diverse geometries and the formation of a 1D coordination polymer with metamagnetic transition properties (Mautner et al., 2018). Another example includes the formation and reaction of carbonyl ylides with isothiocyanates, showcasing a cycloaddition reaction that offers insights into the synthetic versatility of MMI (Ibata et al., 1992).

Molecular Structure Analysis

The molecular structure of MMI and related compounds has been elucidated through various studies. Research on the alkoxy isothiocyanates, such as MMI, identified through pyrolysis and further supported by IR spectroscopy and theoretical calculations, provides detailed insights into the molecular structure of these compounds (Bech et al., 1999).

Chemical Reactions and Properties

MMI's reactivity has been demonstrated in several chemical reactions, including its use in the synthesis of complex heterocycles and its peculiar reactivity with pentaphenylborole. These studies reveal MMI's capability to participate in unique chemical transformations and form novel molecular structures (Huang & Martin, 2016).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of MMI are closely related to its functional group, the isothiocyanate group, which is known for its reactivity in various organic synthesis reactions. Studies like the synthesis and reaction mechanisms of MMI derivatives provide insight into its chemical behavior, including reactivity patterns and potential for forming diverse chemical structures (Nedolya et al., 2002).

Scientific Research Applications

  • Pharmaceutical Applications : A methodology was developed for determining glutathione using pre-columnar derivatization of 4-methoxy-2-nitrophenyl-isothiocyanate by RP HPLC. This allows for quantitative content estimation in pharmaceutical medical forms (Алексеева et al., 2018).

  • Chemical Synthesis : A new approach for the synthesis and aromatization of 5-substituted 6-(methylthio)-2-methoxy-2,3-dihydropyridines was presented, enabling the production of 2-(methylthio)-3-pyridinol (Nedolya et al., 2002).

  • Cancer Research : Isothiocyanates have shown potential in cancer prevention. A study developed a method to rapidly identify protein targets of chemopreventive isothiocyanates, aiding in understanding their cancer preventive effects (Fu et al., 2013).

  • Pyrolysis Products : Methoxy isothiocyanate, a pyrolysis product of N-methoxydithiocarbamic acid, can be oligomerized to trithiolanes and tetrathianes (Bech et al., 1999).

  • Disease Mitigation : Isothiocyanates from cruciferous vegetables are being explored for their potential in preventing and treating various diseases like cancer and autism (Palliyaguru et al., 2018).

  • Soil Fumigation : Methyl isothiocyanate (MET-Na) through surface drip irrigation systems has been shown to effectively dissipate MITC fumigant in sandy loam soil (Nelson et al., 2013).

  • Antibacterial Activity : Isothiocyanates from cruciferous plants have strong antibacterial activity against methicillin-resistant Staphylococcus aureus, with benzyl-isothiocyanate being notably effective (Dias et al., 2014).

  • Antifungal Activity : p-Nitrophenyl isothiocyanate has shown efficient antifungicidal activity against Rhizoctonia solani and Erwinia carotovora, suggesting its use as an alternative to traditional synthetic fungicides (Tang et al., 2018).

Safety And Hazards


  • Toxicity : MMITC is toxic and can cause skin and eye irritation.

  • Handling Precautions : Proper protective equipment (gloves, goggles) should be worn during handling.

  • Environmental Impact : MMITC can contaminate soil and water, affecting ecosystems.


Future Directions

Research on MMITC should focus on:



  • Improved Synthesis Methods : Develop more efficient and environmentally friendly synthetic routes.

  • Biological Activity : Investigate MMITC’s potential as an anticancer agent or in other therapeutic applications.

  • Environmental Fate : Study its persistence and degradation pathways in soil and water.


properties

IUPAC Name

isothiocyanato(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVODLGSMJMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173679
Record name Methoxymethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxymethyl isothiocyanate

CAS RN

19900-84-6
Record name Methoxymethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19900-84-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
T Hasselstrom, R Clapp, L Mann, Jr… - The Journal of Organic …, 1961 - ACS Publications
… accomplished in good yields by refluxing chloromethyl methyl sulfide and potassium thiocyanate in petroleum ether, analogously to the preparation of methoxymethyl isothiocyanate.4 …
Number of citations: 11 pubs.acs.org
LV Klyba, NA Nedolya, NI Shlyakhtina… - Russian journal of …, 2005 - Springer
… , 3-(1-ethoxyethoxy)-2-methylsulfanylpyridine, and 2-methylsulfanylpyridin-3-ol were synthesized from α-lithiated 1-(1-ethoxyethoxy)allene, methoxymethyl isothiocyanate, and methyl …
Number of citations: 11 link.springer.com
NA Nedolya, NI Schlyakhtina, LV Klyba, IA Ushakov… - Tetrahedron letters, 2002 - Elsevier
… We here report that the use of the readily available methoxymethyl isothiocyanate 6 in this synthesis affords 2,3-dihydropyridines 7 that readily lose methanol with formation of 2-(…
Number of citations: 70 www.sciencedirect.com
OA Tarasova, L Brandsma, NA Nedolya… - Russian journal of …, 2004 - Springer
… (whose formation was not observed previously in reactions of saturated carbanions with isothiocyanates [2]), we replaced methyl isothiocyanate by methoxymethyl isothiocyanate. The …
Number of citations: 6 link.springer.com
M Kalm - The Journal of Organic Chemistry, 1961 - ACS Publications
… accomplished in good yields by refluxing chloromethyl methyl sulfide and potassium thiocyanate in petroleum ether, analogously to the preparation of methoxymethyl isothiocyanate.4 …
Number of citations: 0 pubs.acs.org
NA Nedolya, OA Tarasova, AI Albanov… - Russian Journal of …, 2015 - Springer
… While developing studies in this line, we have found that the reaction of 1,3-dilithiated 1-methyl-2(prop-2-ynyl)-1H-pyrrole (1) with isothiocyanates, namely methoxymethyl isothiocyanate…
Number of citations: 1 link.springer.com
OA Tarasova, NA Nedolya, OG Volostnykh… - Russian Journal of …, 2011 - Springer
… was added under vigorous stirring in an argon atmosphere, the mixture was stirred for 10 min at –55C and cooled to –90C, and 5.15 g (50 mmol) of methoxymethyl isothiocyanate was …
Number of citations: 1 link.springer.com
OA Tarasova, NA Nedolya, AI Albanov… - Russian Journal of …, 2015 - Springer
Pyridines and their derivatives belong to most important life-supporting classes of nitrogen heterocycles possessing a wide range of biological action and having extensive practical …
Number of citations: 2 link.springer.com
NA Nedolya, L Brandsma, NI Slyakhtina… - Chemistry of …, 2002 - Springer
… After 10 min stirring at -60C, the reaction mixture was again cooled to -100C and methoxymethyl isothiocyanate (5.3 g, 0.05 mol) was rapidly added. After warming to -65C and 10 min …
Number of citations: 7 link.springer.com
NA Nedolya, OA Tarasova, AI Albanov… - Synthesis, 2018 - thieme-connect.com
… The next stage, ie, addition of the lithiated alkoxyallene to methoxymethyl isothiocyanate is also an easy process, which is realized at –60 to –40 C over 10–15 minutes. Finally, S-…
Number of citations: 5 www.thieme-connect.com

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